Aluminum zirconium tetrachlorohydrate

CAS No.: 98106-52-6

Cat. No.: VC17104147

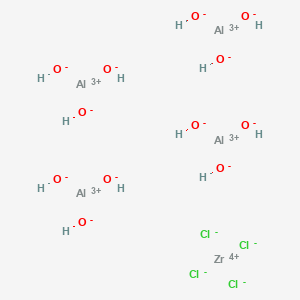

Molecular Formula: Al4Cl4H12O12Zr

Molecular Weight: 545.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98106-52-6 |

|---|---|

| Molecular Formula | Al4Cl4H12O12Zr |

| Molecular Weight | 545.0 g/mol |

| IUPAC Name | tetraaluminum;zirconium(4+);tetrachloride;dodecahydroxide |

| Standard InChI | InChI=1S/4Al.4ClH.12H2O.Zr/h;;;;4*1H;12*1H2;/q4*+3;;;;;;;;;;;;;;;;;+4/p-16 |

| Standard InChI Key | VGXPYLCBMMMTKL-UHFFFAOYSA-A |

| Canonical SMILES | [OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4] |

Introduction

Chemical Identity and Structural Characteristics

Aluminum zirconium tetrachlorohydrate is defined by the molecular formula Al₂Cl₇H₇O₇Zr₂ and a molecular weight of 603.631 g/mol . Its structure consists of a polynuclear core where aluminum (Al³⁺) and zirconium (Zr⁴⁺) ions are bridged by hydroxide (OH⁻) and chloride (Cl⁻) ligands, with glycine molecules acting as stabilizing agents . The compound’s SMILES notation is [OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Al+3].[Al+3].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Zr+4].[Zr+4], reflecting its ionic coordination geometry .

Table 1: Key Physicochemical Properties of AZT

The compound’s hydrolysis behavior is critical to its function. At pH 4.0–6.5, AZT undergoes stepwise dissociation, releasing Al³⁺ and Zr⁴⁺ ions that polymerize into metastable Al₁₃ or Al₃₀ polycations, which crosslink with glycine to form viscoelastic gels .

Synthesis and Industrial Production

AZT is synthesized through controlled neutralization of aluminum chloride (AlCl₃) and zirconium oxychloride (ZrOCl₂) in the presence of glycine. The reaction occurs under acidic conditions (pH < 3.0) to prevent premature precipitation :

Glycine (C₂H₅NO₂) modulates the reaction kinetics, preventing uncontrolled aggregation of metal hydroxides . Industrial batches typically achieve 85–90% yield, with residual chloride content < 5% to minimize skin irritation .

Mechanism of Antiperspirant Action

AZT’s efficacy stems from its dual-phase interaction with eccrine sweat glands:

Hydrolysis and Gel Formation

Upon application, AZT hydrolyzes in the slightly acidic sweat (pH 4.5–6.0), releasing Al³⁺ and Zr⁴⁺ ions. These ions undergo olation and oxolation reactions, forming polynuclear complexes such as [AlO₄Al₁₂(OH)₂₄(H₂O)₁₂]⁷⁺ and [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ . Glycine chelates these species, delaying precipitation and enabling deep penetration into sweat ducts .

Ductal Occlusion

Rheological studies demonstrate that AZT formulations generate gels with storage modulus (G') values exceeding 10³ Pa, sufficient to mechanically block sweat ducts . In vivo measurements show a 58% reduction in axillary sweat production within 4 hours post-application, persisting for 72 hours .

Table 2: Comparative Efficacy of Antiperspirant Actives

| Active Ingredient | Sweat Reduction (%) | Duration (Hours) |

|---|---|---|

| AZT | 58–62 | 72 |

| Aluminum Chloride | 65–70 | 48 |

| Aluminum Chlorohydrate | 50–55 | 24 |

| Data sourced from clinical trials in |

Regulatory Status and Global Approval

AZT is approved under the following frameworks:

-

FDA (21 CFR 350.60): Permitted at concentrations ≤ 15% in anhydrous formulations and ≤ 25% in aqueous solutions .

-

EU SCCS (2020): Deemed safe for daily use, with a Margin of Safety (MoS) > 1,000 based on NOAEL of 30 mg/kg/day .

-

Australia (AICIS): Listed on the Australian Inventory of Chemical Substances (AICS) with no restrictions .

Future Research Directions

Emerging studies focus on enhancing AZT’s sweat-resistant properties through:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume